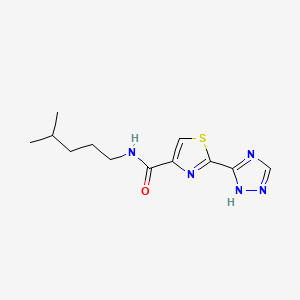![molecular formula C15H24N2O B7572934 N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine](/img/structure/B7572934.png)
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine, also known as MMMA, is a novel psychoactive substance that has gained significant attention in recent years due to its potential use in scientific research. MMMA belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as MDMA and MDA. The purpose of
Mechanism of Action
The exact mechanism of action of N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine is not fully understood. However, it is believed to work by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has also been shown to increase the release of various hormones such as cortisol and prolactin.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine in lab experiments is its potential therapeutic applications in the treatment of various psychiatric disorders. N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has also been shown to have potential use in enhancing cognitive function and improving memory. However, one limitation of using N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine in lab experiments is its psychoactive effects, which may make it difficult to control for confounding variables.
Future Directions
There are a number of future directions for research on N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine. One area of research could focus on further understanding the mechanism of action of N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine and its effects on neurotransmitter systems in the brain. Another area of research could focus on the potential therapeutic applications of N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine in the treatment of various psychiatric disorders. Additionally, research could focus on developing safer and more effective derivatives of N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine for use in scientific research.
Synthesis Methods
The synthesis of N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine involves the reaction of 2-methoxybenzyl chloride with 1-methyl-4-piperidone in the presence of sodium hydride. The resulting product is then reduced with lithium aluminum hydride to yield N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine. This synthesis method has been described in detail in a research article published by the Journal of Medicinal Chemistry.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has been shown to have potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder. It has also been studied for its potential use in enhancing cognitive function and improving memory. N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its therapeutic effects.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-17-9-7-13(8-10-17)11-16-12-14-5-3-4-6-15(14)18-2/h3-6,13,16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNFECHEKATUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)

![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)

![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
![Imidazo[1,2-a]pyridin-8-yl-(3-pyrazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7572923.png)
![2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide](/img/structure/B7572931.png)

![3-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7572941.png)